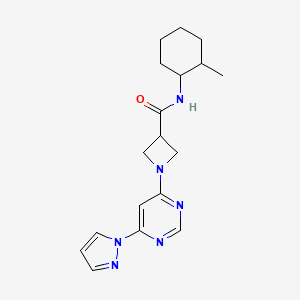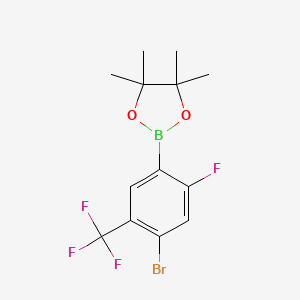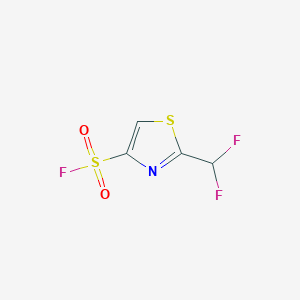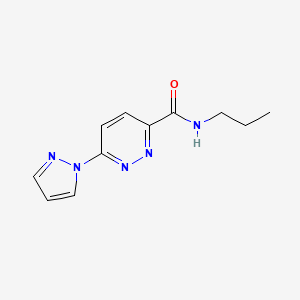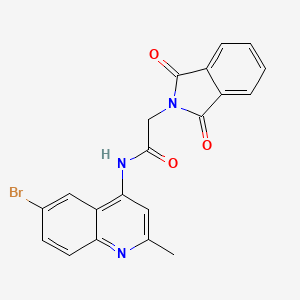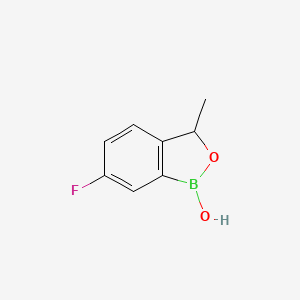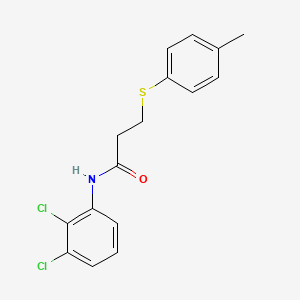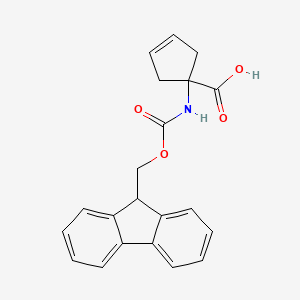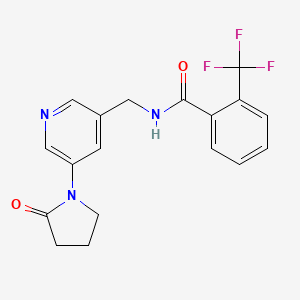
N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a complex structure that includes a pyrrolidinone ring, a pyridine ring, and a trifluoromethyl-substituted benzamide group. Its unique structure suggests it may have interesting chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 2-oxopyrrolidine, 3-bromopyridine, and 2-(trifluoromethyl)benzoic acid.
Step 1 Formation of Pyridine Intermediate: The 3-bromopyridine undergoes a nucleophilic substitution reaction with a suitable nucleophile to introduce the pyrrolidinone moiety at the 5-position of the pyridine ring.
Step 2 Coupling Reaction: The intermediate is then coupled with 2-(trifluoromethyl)benzoic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Step 3 Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve:
Optimization of Reaction Conditions: Adjusting temperature, solvent, and reaction time to maximize efficiency.
Use of Catalysts: Employing catalysts to accelerate reaction rates.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance scalability and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidinone ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the pyrrolidinone ring, potentially yielding alcohol derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, thiols).
Major Products
Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction Products: Alcohol derivatives with reduced carbonyl groups.
Substitution Products: Compounds with various substituents on the aromatic rings.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, potentially enhancing the efficiency of metal-catalyzed processes.
Material Science: Its unique structure may contribute to the development of new materials with specific properties.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Protein Binding: Its ability to interact with proteins can be explored for drug discovery and development.
Medicine
Diagnostics: Use in diagnostic assays due to its specific binding properties.
Industry
Chemical Manufacturing: Utilized in the synthesis of other complex organic molecules.
Agriculture: Potential use in the development of agrochemicals.
Mecanismo De Acción
The mechanism by which N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)-2-(fluoromethyl)benzamide: Similar structure but with a fluoromethyl group instead of a trifluoromethyl group.
N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)-2-(methyl)benzamide: Contains a methyl group instead of a trifluoromethyl group.
Uniqueness
Trifluoromethyl Group: The presence of the trifluoromethyl group in N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzamide enhances its lipophilicity and metabolic stability, potentially leading to improved pharmacokinetic properties.
Pyrrolidinone and Pyridine Rings: The combination of these rings in the structure provides unique binding properties and reactivity, distinguishing it from other similar compounds.
This detailed overview highlights the significant aspects of this compound, from its synthesis to its applications and unique characteristics
Propiedades
IUPAC Name |
N-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl]-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N3O2/c19-18(20,21)15-5-2-1-4-14(15)17(26)23-10-12-8-13(11-22-9-12)24-7-3-6-16(24)25/h1-2,4-5,8-9,11H,3,6-7,10H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLWCBTUFFMOCLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CN=CC(=C2)CNC(=O)C3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![tert-butyl 3-{[(2E)-3-(methylsulfamoyl)prop-2-en-1-yl]carbamoyl}-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B2934720.png)
![2-{[(2,4-dichlorophenyl)methyl]sulfanyl}-1-(ethanesulfonyl)-4,5-dihydro-1H-imidazole](/img/structure/B2934721.png)
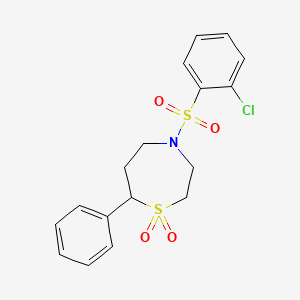
![3-Oxa-7,10-diazaspiro[5.6]dodecan-11-one](/img/structure/B2934723.png)
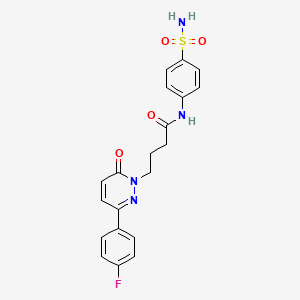
![2-[(4-Ethylbenzyl)amino]-2-oxoethyl 4-chlorobenzoate](/img/structure/B2934727.png)
